Fobrepodacin: A Novel Leucyl-tRNA Synthetase Inhibitor Targeting Mycobacterium tuberculosis
Fobrepodacin: A Novel Leucyl-tRNA Synthetase Inhibitor Targeting Mycobacterium tuberculosis
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fobrepodacin (also known as Ganfeborole, GSK3036656, formerly SPR720) is a promising new oral antibiotic under investigation for the treatment of tuberculosis (TB), including drug-resistant strains. While initially explored as an inhibitor of DNA gyrase B, extensive research has definitively identified its primary mechanism of action as the potent and selective inhibition of leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis (M. tuberculosis). This novel mechanism disrupts protein synthesis, leading to bactericidal activity against the tubercle bacillus. This guide provides a comprehensive overview of Fobrepodacin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Introduction: A Shift in Understanding
The development path of Fobrepodacin highlights a critical aspect of modern drug discovery: the precise identification of a drug's molecular target. Initially, Fobrepodacin and its active moiety, SPR719, were characterized as inhibitors of the ATPase domain of DNA gyrase B (GyrB), an essential enzyme for DNA replication in bacteria. However, more recent and conclusive studies have demonstrated that the primary and most potent activity of Fobrepodacin against M. tuberculosis is through the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein biosynthesis. This guide will focus on the well-established LeuRS inhibition mechanism.
Core Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Fobrepodacin is a benzoxaborole compound that acts as a potent inhibitor of M. tuberculosis LeuRS (mtLeuRS).[1] LeuRS is an essential enzyme responsible for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNALeu). This process, known as aminoacylation, is a critical step in protein synthesis. By inhibiting mtLeuRS, Fobrepodacin effectively halts the incorporation of leucine into newly synthesized proteins, leading to a cessation of bacterial growth and ultimately, cell death.[2]
The inhibitory action of Fobrepodacin is highly selective for the mycobacterial enzyme over its human counterparts, which is a key attribute for a safe and effective antibiotic.[1]
Signaling Pathway of Protein Synthesis Inhibition
The following diagram illustrates the central role of LeuRS in protein synthesis and the point of inhibition by Fobrepodacin.
Caption: Fobrepodacin inhibits Leucyl-tRNA Synthetase (LeuRS), blocking protein synthesis.
Quantitative Data on Fobrepodacin's Activity
The potency of Fobrepodacin has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Enzymatic Inhibition and Antimycobacterial Activity
| Compound | Target | Assay | Parameter | Value | Reference |
| Fobrepodacin (GSK3036656) | M. tuberculosis LeuRS | Aminoacylation Assay | IC50 | 0.216 µM | [1] |
| Fobrepodacin (GSK3036656) | Human cytoplasmic LeuRS | Aminoacylation Assay | IC50 | 140 µM | [1] |
| Fobrepodacin (GSK3036656) | M. tuberculosis H37Rv | Resazurin Microtiter Assay | MIC | 0.08 µM | [1] |
| Ganfeborole (GSK3036656) | M. tuberculosis LeuRS | Aminoacylation Assay | IC50 | 1 nM (time-dependent) | [3] |
| Ganfeborole (GSK3036656) | M. tuberculosis H37Rv | - | MIC | 0.058 µM | [3] |
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis
| Model | Treatment | Dosage | Duration | Outcome | Reference |
| Chronic Mouse Model | Fobrepodacin (SPR720) | 100 mg/kg (twice daily) | - | 2.5-log CFU decrease | [4] |
| Marmoset Monkey Model | Ganfeborole | 0.5 mg/kg/day | 8 weeks | 2.6 log10 CFU/lung lesion decrease | [5] |
| Marmoset Monkey Model | Ganfeborole | 2 mg/kg/day | 8 weeks | 2.7 log10 CFU/lung lesion decrease | [5] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of Fobrepodacin's mechanism of action.
M. tuberculosis Leucyl-tRNA Synthetase (LeuRS) Purification
The purification of recombinant M. tuberculosis LeuRS is a prerequisite for enzymatic assays.
Caption: Workflow for the purification of recombinant M. tuberculosis LeuRS.
Protocol:
-
Gene Cloning: The leuS gene from M. tuberculosis is amplified by PCR and cloned into an expression vector, often containing a tag for purification (e.g., a polyhistidine-tag).
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain. The cells are grown in a large-scale culture, and protein expression is induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by methods such as sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., a nickel-nitrilotriacetic acid (Ni-NTA) agarose column for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the recombinant LeuRS is eluted with a buffer containing a high concentration of an appropriate competing agent (e.g., imidazole).
-
Purity Assessment: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The identity of the protein can be confirmed by Western blotting using an antibody against the tag or the protein itself.
Aminoacylation (LeuRS Inhibition) Assay
This assay measures the enzymatic activity of LeuRS and its inhibition by Fobrepodacin. The assay quantifies the attachment of a radiolabeled amino acid (L-[14C]leucine) to its cognate tRNA.[2][6]
Protocol:
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well microtiter plate. The reaction mixture contains:
-
Buffer (e.g., 50 mM HEPES-KOH, pH 8.0)
-
MgCl2 (e.g., 30 mM)
-
KCl (e.g., 30 mM)
-
L-[14C]leucine (e.g., 13 µM)
-
Total tRNA (e.g., from E. coli)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Purified M. tuberculosis LeuRS enzyme (e.g., 0.2 pM)
-
Varying concentrations of the inhibitor (Fobrepodacin).
-
-
Incubation: The reaction components, except for ATP, are pre-incubated for a set period (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of ATP (e.g., 4 mM).
-
Reaction Quenching: After a specific incubation time (e.g., 7 minutes) at a controlled temperature (e.g., 30°C), the reaction is stopped by precipitating the tRNA and protein with an acid (e.g., trichloroacetic acid).
-
Quantification: The precipitate, containing the radiolabeled leucyl-tRNALeu, is collected on a filter, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[2]
In Vivo Efficacy in Murine Models of Tuberculosis
Murine models are crucial for evaluating the in vivo efficacy of anti-TB drug candidates.[4]
Protocol:
-
Infection: Mice (e.g., BALB/c) are infected with a virulent strain of M. tuberculosis (e.g., H37Rv or Erdman) via aerosol or intravenous injection to establish a lung infection.
-
Treatment Initiation: Treatment with the experimental drug (Fobrepodacin) and control drugs (e.g., isoniazid, rifampin) is initiated at a specific time point post-infection (e.g., 14-21 days).
-
Drug Administration: Fobrepodacin is administered orally at various doses and frequencies.
-
Assessment of Bacterial Load: At different time points during and after treatment, groups of mice are euthanized, and their lungs and spleens are homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenates on a suitable agar medium (e.g., Middlebrook 7H11).
-
Data Analysis: The efficacy of the treatment is determined by comparing the reduction in CFU counts in the organs of treated mice to those of untreated control mice.
Conclusion
Fobrepodacin represents a significant advancement in the pursuit of novel anti-tuberculosis therapies. Its well-defined mechanism of action, the inhibition of leucyl-tRNA synthetase, offers a new target for combating M. tuberculosis, including drug-resistant strains. The potent in vitro and in vivo activity, coupled with its oral bioavailability, positions Fobrepodacin as a strong candidate for inclusion in future combination regimens for the treatment of tuberculosis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to further investigate and build upon the current understanding of this promising new antibiotic.
References
- 1. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
